molecular formula C6H5BrClN B181502 3-(Bromomethyl)-2-chloropyridine CAS No. 111108-72-6

3-(Bromomethyl)-2-chloropyridine

Cat. No. B181502
M. Wt: 206.47 g/mol
InChI Key: SAHDPMALJLPDBE-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

In a 250 mL round bottom flask was dissolved (2-chloropyridin-3-yl)methanol (6.7 g, 47 mmol) in CH2Cl2 (100 mL). The reaction was cooled to 0° C., to which was slowly added tribromophosphine (4.8 mL, 51 mmol), and allowed to warm to RT overnight. The reaction was quenched by addition of ice, extracted into CH2Cl2, washed 1×NaHCO3, 2×H2O, dried with Mg2SO4, filtered through fritted funnel and filtrate was concentrated. The crude was purified by silica gel chromatography eluting with 15-45% EtOAc/Hex. The product fraction were concentrated down to yield 3-(bromomethyl)-2-chloropyridine as off-white solid. MS m/z=206, 208 [M+1]+. Calc'd for C6H5BrClN: 206.47.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:10]P(Br)Br>C(Cl)Cl>[Br:10][CH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
BrP(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of ice
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2
WASH
Type
WASH
Details
washed 1×NaHCO3, 2×H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered through fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 15-45% EtOAc/Hex
CONCENTRATION
Type
CONCENTRATION
Details
The product fraction were concentrated down

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.